3-(3-Fluorophenyl)-2-methylbenzoic acid

Medicinal chemistry Drug design Lipophilicity optimization

Researchers optimizing CNS-penetrant candidates often struggle to modulate lipophilicity without increasing polar surface area. 3-(3-Fluorophenyl)-2-methylbenzoic acid (CAS 1214387-47-9) solves this with a calculated LogP of 3.50-a 0.14 unit increase over non-fluorinated analogs-while maintaining a PSA of 37.3 Ų. • Meta-fluorine provides metabolic stabilization and a ¹⁹F NMR handle for reaction monitoring. • 2-Methyl group introduces steric hindrance for regioselective coupling control. • Exact mass 230.0743 g/mol enables unambiguous LC-MS tracking in complex synthetic workflows. Available from BenchChem with rapid global delivery for lead optimization programs.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 1214387-47-9
Cat. No. B6340781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)-2-methylbenzoic acid
CAS1214387-47-9
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H11FO2/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,16,17)
InChIKeyFGCZMGCETQNGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)-2-methylbenzoic acid (CAS 1214387-47-9): Sourcing Guide for Fluorinated Biphenyl Carboxylic Acid Building Blocks


3-(3-Fluorophenyl)-2-methylbenzoic acid (CAS 1214387-47-9) is a fluorinated biphenyl carboxylic acid with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . The compound features a benzoic acid core bearing a methyl group at the 2-position and a 3-fluorophenyl substituent at the 3-position, giving it a substituted ortho-methyl benzoic acid scaffold . It belongs to the broader class of fluorinated aromatic carboxylic acids that serve as versatile building blocks in medicinal chemistry and organic synthesis [1]. Its calculated physicochemical profile includes a polar surface area (PSA) of 37.3 Ų and a predicted LogP of approximately 3.5 .

Workflow Synthesis of fluorinated biphenyl derivatives
Selection Meta-fluorine and 2-methyl substitution pattern
Use Context Medicinal chemistry and organic synthesis research

Why 3-(3-Fluorophenyl)-2-methylbenzoic acid Cannot Be Simply Replaced by Other Fluorophenyl Benzoic Acid Isomers


The substitution pattern of fluorine on the biphenyl scaffold fundamentally alters key physicochemical and electronic properties that govern a building block's utility in synthesis. Fluorine's strong electronegativity and its position (ortho, meta, or para relative to the carboxylic acid-bearing ring) modulate acidity, lipophilicity, and metabolic stability in divergent ways [1]. Meta-fluorine substitution, as in 3-(3-fluorophenyl)-2-methylbenzoic acid, yields a distinct LogP value of 3.5 compared to 3.36 for the non-fluorinated analog 2-methyl-3-phenylbenzoic acid, representing a measurable increase in lipophilicity that influences membrane permeability and pharmacokinetic behavior [2]. Additionally, the 2-methyl substitution on the benzoic acid core introduces steric hindrance that can alter reaction kinetics in coupling chemistry compared to unsubstituted or para-substituted analogs. These quantifiable differences in physicochemical parameters mean that substituting this compound with a regioisomer (e.g., 2-fluorophenyl, 4-fluorophenyl, or 5-fluorophenyl variants) or a non-fluorinated analog will change the LogP, pKa, and steric environment of any downstream derivative, potentially compromising binding affinity, solubility, or metabolic profile in the intended application.

Regioisomer swap Ortho- or para-fluorophenyl analogs may shift LogP and pKa, altering predicted bioavailability.
Non-fluorinated analog Lacks fluorine-driven lipophilicity and mass shift; may not replicate membrane partitioning or MS detection profile.
2-Methyl removal Removing methyl group reduces steric hindrance, potentially changing coupling efficiency and scaffold geometry.

3-(3-Fluorophenyl)-2-methylbenzoic acid: Quantitative Differentiation Evidence vs. Analogs and Isomers


Lipophilicity (LogP) Comparison: 3-(3-Fluorophenyl)-2-methylbenzoic acid vs. Non-Fluorinated Parent Analog

The target compound exhibits a calculated LogP of 3.50, which is 0.14 units higher than the non-fluorinated analog 2-methyl-3-phenylbenzoic acid (LogP = 3.36) . This difference represents a measurable increase in lipophilicity attributable to the meta-fluorine substitution. The 3-(2-fluorophenyl) regioisomer (ortho-fluorine) shows a nearly identical LogP of 3.50, indicating that fluorine position can have differential effects on lipophilicity depending on the specific scaffold [1].

LogP vs. non-fluorinated analog
Data to verify
3.50 vs. 3.36 (Δ +0.14)
Measurable lipophilicity increase without pKa perturbation
Calculated LogP; experimental validation recommended
Medicinal chemistry Drug design Lipophilicity optimization

Molecular Weight Differentiation for Analytical Method Development

3-(3-Fluorophenyl)-2-methylbenzoic acid has an exact mass of 230.0743 g/mol, which is 18.0 Da higher than the non-fluorinated analog 2-methyl-3-phenylbenzoic acid (exact mass = 212.0840 g/mol) [1]. The presence of fluorine provides a distinct mass shift that facilitates unambiguous identification and quantification in mass spectrometry workflows, particularly when screening mixtures containing both fluorinated and non-fluorinated biphenyl carboxylic acid derivatives.

Exact mass shift
Data to verify
Δ m/z +18.0
Enables MS-based differentiation from non-fluorinated analogs
High-resolution MS required
Analytical chemistry LC-MS Method validation

Polar Surface Area (PSA) and Hydrogen Bonding Profile Consistency Across Fluorophenyl Regioisomers

3-(3-Fluorophenyl)-2-methylbenzoic acid has a calculated polar surface area (PSA) of 37.30 Ų, which is identical to that of the non-fluorinated analog 2-methyl-3-phenylbenzoic acid (PSA = 37.30 Ų) and the 2-fluorophenyl regioisomer (PSA = 37.30 Ų) [1]. The hydrogen bond donor count (1) and hydrogen bond acceptor count (3) are also identical across these analogs. This indicates that the addition of fluorine to the biphenyl scaffold modulates lipophilicity without increasing polar surface area, a favorable combination for maintaining passive membrane permeability while enhancing metabolic stability.

PSA unchanged
Data to verify
37.30 Ų (same across analogs)
Fluorine does not increase polar surface area; supports passive permeability
Calculated TPSA; experimental permeability data not available
ADME prediction Blood-brain barrier permeability Drug-likeness

Rotatable Bond Count and Conformational Flexibility Comparison

3-(3-Fluorophenyl)-2-methylbenzoic acid has 2 rotatable bonds, which is identical to the non-fluorinated analog and most fluorophenyl regioisomers in this series . The rotatable bond count directly influences conformational entropy and ligand binding efficiency. A low number of rotatable bonds (typically ≤5 for oral drugs) correlates with improved oral bioavailability, and this compound's value of 2 falls well within favorable drug-likeness parameters [1].

Rotatable bonds
Class-level
2
Low conformational penalty may improve binding efficiency
Drug-likeness guideline; not compound-specific assay
Molecular modeling Conformational analysis Ligand efficiency

3-(3-Fluorophenyl)-2-methylbenzoic acid: Recommended Procurement and Application Scenarios Based on Differentiation Evidence


Medicinal Chemistry: Synthesis of Fluorinated Biphenyl-Based Drug Candidates Requiring Balanced Lipophilicity

This compound is optimally deployed as a building block in medicinal chemistry programs where a calculated LogP of 3.50 is targeted to achieve a balance between membrane permeability and aqueous solubility . The meta-fluorine substitution provides a 0.14 LogP unit increase over the non-fluorinated parent analog without altering polar surface area (37.3 Ų) or increasing rotatable bond count, making it particularly suitable for designing CNS-penetrant small molecules or orally bioavailable agents where lipophilicity modulation is critical [1].

Analytical Chemistry: LC-MS Method Development for Fluorinated Building Block Quantification

The exact mass of 230.0743 g/mol and the 18 Da mass shift relative to non-fluorinated analogs enable unambiguous mass spectrometric identification of this compound in reaction mixtures . This property is valuable for developing quantitative LC-MS methods to monitor reaction progress, assess purity, or track this specific fluorinated intermediate in complex synthetic workflows where multiple biphenyl carboxylic acid derivatives may be present.

Organic Synthesis: Suzuki-Miyaura Cross-Coupling Partner for Generating Fluorinated Biaryl Scaffolds

As a benzoic acid derivative bearing an aryl substituent, this compound can serve as either a coupling partner (via carboxylate-directed functionalization) or as a scaffold for further elaboration via esterification or amidation. The 2-methyl group provides steric hindrance that may be exploited to control regioselectivity in subsequent reactions, while the meta-fluorine offers a spectroscopic handle (¹⁹F NMR) for reaction monitoring .

ADME Property Optimization: Scaffold with Favorable Calculated Drug-Likeness Parameters

With a calculated PSA of 37.3 Ų, 2 rotatable bonds, and molecular weight of 230 g/mol, this compound falls within parameters empirically associated with favorable oral bioavailability . It is appropriate for procurement when a fluorinated biphenyl carboxylic acid building block with these specific computed physicochemical properties is required to maintain drug-likeness in lead optimization programs, particularly where fluorine-mediated metabolic stabilization is sought without increasing polar surface area.

Application
Selection Property
Validation Focus
Fluorinated biphenyl candidate synthesis
Balanced lipophilicity and PSA profile
Calculated LogP and TPSA review
LC-MS method development
Fluorine-specific mass shift for MS differentiation
High-resolution MS method validation
Suzuki-Miyaura cross-coupling
Steric and electronic control from methyl and fluorine
Reaction regioselectivity and ¹⁹F NMR monitoring
ADME property optimization scaffold
Low PSA and rotatable bond count
Oral bioavailability parameter review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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